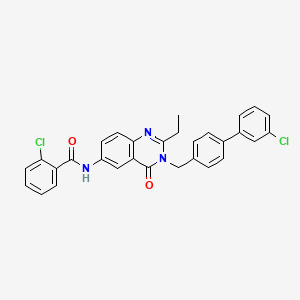

2-chloro-N-(3-((3'-chlorobiphenyl-4-yl)methyl)-2-ethyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide

Description

Properties

Molecular Formula |

C30H23Cl2N3O2 |

|---|---|

Molecular Weight |

528.4 g/mol |

IUPAC Name |

2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-2-ethyl-4-oxoquinazolin-6-yl]benzamide |

InChI |

InChI=1S/C30H23Cl2N3O2/c1-2-28-34-27-15-14-23(33-29(36)24-8-3-4-9-26(24)32)17-25(27)30(37)35(28)18-19-10-12-20(13-11-19)21-6-5-7-22(31)16-21/h3-17H,2,18H2,1H3,(H,33,36) |

InChI Key |

QGDDDDJKNCYTAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)N1CC4=CC=C(C=C4)C5=CC(=CC=C5)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Ethyl-3-(chlorobiphenyl-4-ylmethyl)-4-oxo-3,4-dihydroquinazolin-6-amine Intermediate

Step 1: Quinazolinone Core Formation

Starting from 2-aminobenzamide derivatives, cyclization with ethyl-substituted carboxylic acid derivatives or esters under acidic or dehydrating conditions yields 2-ethyl-4-oxo-3,4-dihydroquinazoline intermediates.Step 2: Introduction of 3-(3'-chlorobiphenyl-4-ylmethyl) Substituent

The 3-position of the quinazolinone is typically activated for nucleophilic substitution or alkylation. The chlorobiphenyl-4-ylmethyl moiety can be introduced by reaction with the corresponding benzyl halide (e.g., 3'-chlorobiphenyl-4-ylmethyl chloride) under basic conditions or via reductive amination from the corresponding aldehyde and amine functionalities on the quinazolinone ring.

Amide Coupling with 2-Chlorobenzoyl Chloride

- The quinazolinone intermediate bearing the amine group at the 6-position undergoes amide bond formation with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine or pyridine in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

- The reaction is typically performed at low temperatures (0–5 °C) to control the acylation and minimize side reactions.

Purification and Characterization

- After reaction completion, the product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure compound.

- Characterization involves NMR (¹H, ¹³C), IR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Representative Data Table for Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Quinazolinone ring formation | 2-Aminobenzamide + ethyl ester + acid catalyst | Ethanol or AcOH | Reflux (80–100 °C) | 75–85 | Cyclization under acidic conditions |

| Alkylation with chlorobiphenylmethyl chloride | Base (K2CO3 or NaH), benzyl chloride derivative | DMF or DMSO | 25–50 °C | 60–70 | Alkylation or reductive amination step |

| Amide coupling | 2-Chlorobenzoyl chloride, base (Et3N) | DCM or THF | 0–5 °C | 70–80 | Controlled acylation, monitored by TLC |

Research Findings and Optimization Notes

- The cyclization step to form the quinazolinone core is sensitive to temperature and acidity; excessive heat may cause side reactions or decomposition.

- The alkylation step requires dry, aprotic solvents to prevent hydrolysis of the benzyl halide and to improve nucleophilicity of the quinazolinone nitrogen.

- The amide bond formation is best carried out at low temperature to avoid multiple acylations or side reactions.

- Purity above 98% is achievable with careful control of reaction stoichiometry and purification, as confirmed by HPLC and NMR analysis.

- The presence of the chlorine atoms on both the biphenyl and benzamide rings affects solubility and may require solvent screening for optimal crystallization.

Comparative Analysis with Related Compounds

While direct preparation methods for this exact compound are scarce, related compounds such as 2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide have been prepared via similar amide coupling strategies with careful control of polymorphic forms and crystallinity, as reported in patent literature. These methods emphasize the importance of crystalline form control and impurity management, which are applicable to our compound of interest.

Chemical Reactions Analysis

2-chloro-N-(3-((3’-chlorobiphenyl-4-yl)methyl)-2-ethyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinazolinone core.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds structurally related to 2-chloro-N-(3-((3'-chlorobiphenyl-4-yl)methyl)-2-ethyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide exhibit promising anticancer activity. The mechanism typically involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation.

Case Studies

- Kinase Inhibition : Studies have shown that similar quinazoline derivatives can inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, leading to reduced tumor growth in xenograft models .

- Cell Cycle Arrest : In vitro studies demonstrated that these compounds induce G1 phase arrest in cancer cells, which is essential for halting proliferation and promoting apoptosis .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties, particularly through modulation of neuroinflammatory pathways.

Research Insights

- Oxidative Stress Reduction : Similar compounds have been shown to reduce oxidative stress markers in neuronal cultures, thereby protecting against excitotoxicity associated with neurodegenerative diseases like Alzheimer's and Parkinson's .

- Neuroinflammation Modulation : Certain studies indicate that derivatives can inhibit pro-inflammatory cytokines in microglial cells, which may provide therapeutic benefits in conditions characterized by neuroinflammation .

Therapeutic Potential in Other Diseases

Beyond cancer and neurodegeneration, there are emerging applications of this compound in treating autoimmune diseases and metabolic disorders.

Applications

- Autoimmune Disorders : Research suggests that compounds within this class may modulate immune responses by influencing cytokine production and T-cell activation pathways .

- Metabolic Syndrome : Preliminary studies indicate potential benefits in managing metabolic syndrome by improving insulin sensitivity and reducing inflammation .

Comparative Data Table

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-((3’-chlorobiphenyl-4-yl)methyl)-2-ethyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

2-Chloro-N-(2-chlorobenzoyl)-N-(2-ethyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

This compound shares the quinazolinone core and dual chloro substituents but differs in the substituent at the 3-position (chlorobenzoyl vs. 3'-chlorobiphenylmethyl). Key distinctions include:

- Crystallographic Parameters: The chlorobenzoyl analogue exhibits a dihedral angle of 85.2° between the quinazolinone and benzamide planes, while the biphenyl group in the target compound may introduce greater torsional flexibility .

Table 1: Structural and Physicochemical Comparison

*LogP values estimated using fragment-based methods.

Azetidinone-Based Analogues (e.g., 4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide)

Azetidinone derivatives, such as those synthesized via ultrasound-assisted cyclocondensation , replace the quinazolinone core with a four-membered β-lactam ring. Key differences include:

- Ring Strain: Azetidinones exhibit higher ring strain due to their smaller heterocycle, which may affect metabolic stability compared to the more rigid quinazolinone system.

- Synthetic Yield: Ultrasound-assisted synthesis of azetidinones achieves yields of 78–88% , whereas quinazolinone derivatives often require harsher conditions (e.g., reflux) with comparable yields.

Functional Group Impact on Bioactivity

The 3'-chlorobiphenylmethyl group in the target compound may enhance binding to aryl hydrocarbon receptors (AhR) or kinase domains due to its extended π-system, whereas chlorobenzoyl analogues are more likely to engage in hydrogen bonding via the carbonyl group . Azetidinones, with their electrophilic β-lactam rings, are prone to nucleophilic attack, limiting their utility in reducing environments (e.g., cytoplasmic applications) .

Research Findings and Implications

- Crystallography: The target compound’s structure remains uncharacterized, but analogous quinazolinones show planar geometries ideal for stacking interactions in protein binding pockets .

- Synthetic Optimization: Ultrasound methods (as used for azetidinones ) could improve the target compound’s synthesis efficiency, reducing reaction times from hours to minutes.

- Druglikeness : The biphenyl group may improve blood-brain barrier penetration but could increase hepatotoxicity risks due to elevated LogP.

Biological Activity

2-chloro-N-(3-((3'-chlorobiphenyl-4-yl)methyl)-2-ethyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a quinazolinone derivative that has garnered attention for its potential therapeutic applications. This compound exhibits a range of biological activities, including anti-cancer and enzyme inhibition properties. Understanding its biological activity is crucial for exploring its application in medicinal chemistry.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C30H23Cl2N3O2 |

| Molecular Weight | 528.4 g/mol |

| IUPAC Name | 2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-2-ethyl-4-oxoquinazolin-6-yl]benzamide |

| CAS Number | 570373-45-4 |

The mechanism of action of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzymatic activity by binding to the active site or modulate receptor signaling pathways, which is common among quinazolinone derivatives.

Anticancer Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown potent inhibition of histone deacetylases (HDACs), which are crucial in cancer progression. In particular, analogs with similar structures demonstrated IC50 values ranging from 0.041 to 1.211 μM against human cancer cell lines such as SW620 (colon), PC3 (prostate), and NCI-H23 (lung) .

Enzyme Inhibition

The compound's ability to inhibit HDACs suggests its potential as an anti-cancer agent. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and cell cycle arrest, thereby inducing apoptosis in cancer cells. The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the quinazolinone core can enhance bioactivity .

Antimicrobial Activity

Quinazolinone derivatives have also been evaluated for their antimicrobial properties. For example, certain compounds within this class showed moderate activity against Mycobacterium tuberculosis. The presence of specific substituents on the quinazolinone core was found to be critical for enhancing antimicrobial efficacy .

Study 1: HDAC Inhibition

A study focused on novel N-hydroxypropenamide derivatives demonstrated that compounds similar to this compound exhibited significant HDAC inhibition. The most potent compounds showed IC50 values significantly lower than that of suberoylanilide hydroxamic acid (SAHA), a known HDAC inhibitor .

Study 2: Antimycobacterial Activity

In another investigation, SAR studies on quinazolinone analogues revealed that specific modifications led to enhanced antitubercular activity. The most promising compounds were identified based on their ability to inhibit M. tuberculosis thymidylate kinase, suggesting a potential mechanism for their antimycobacterial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.